Octacosyl (E)-ferulate is a long-chain fatty acid ester derived from ferulic acid and octacosanol. Its molecular formula is with a molecular weight of approximately 586.93 g/mol. This compound features a long alkyl chain, which contributes to its unique physicochemical properties, including lipophilicity and potential bioactivity. Octacosyl (E)-ferulate has garnered attention for its anti-inflammatory and cytotoxic effects, making it a compound of interest in both pharmaceutical and cosmetic applications .
The chemical behavior of octacosyl (E)-ferulate is characterized by several types of reactions:
Octacosyl (E)-ferulate exhibits notable biological activities:
The synthesis of octacosyl (E)-ferulate can be achieved through various methods:
Octacosyl (E)-ferulate has several applications across different fields:
Research on interaction studies involving octacosyl (E)-ferulate focuses on its behavior in biological systems:
Several compounds share structural similarities with octacosyl (E)-ferulate, primarily within the class of fatty acid esters derived from ferulic acid. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Hexacosyl (E)-ferulate | Shorter alkyl chain (C26) | Similar anti-inflammatory effects but less lipophilic |
| Octadecyl Ferulate | Shorter alkyl chain (C18) | More soluble in water; used in different cosmetic formulations |
| Dodecyl Ferulate | Shorter alkyl chain (C12) | Higher polarity; used primarily as a surfactant |
| Ethyl Ferulate | Contains an ethyl group instead of a long chain | More polar; commonly used as a flavoring agent |
Octacosyl (E)-ferulate is unique due to its longer carbon chain, which enhances its lipophilicity and potential for skin penetration compared to shorter-chain analogs. This property may contribute to its effectiveness in topical applications.